Nickel perchlorate

Vue d'ensemble

Description

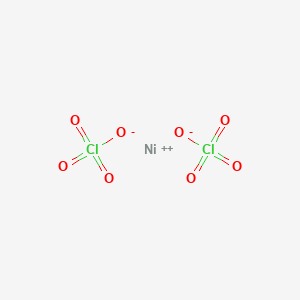

Nickel perchlorate is an inorganic compound with the chemical formula Ni(ClO₄)₂(H₂O)x. It is known for its various hydrate forms, which exhibit different colors depending on the degree of hydration. For instance, the hexahydrate form is blue, while the pentahydrate form is green . This compound is highly soluble in water and some polar organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel perchlorate can be synthesized by reacting nickel hydroxide, nickel chloride, or nickel carbonate with perchloric acid. The general reaction is as follows: [ \text{Ni(OH)}_2 + 2\text{HClO}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ni(ClO}_4)_2 \cdot 6\text{H}_2\text{O} ] This reaction yields this compound hexahydrate .

Industrial Production Methods: Industrial production of this compound typically involves the same chemical reaction but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and oxidizing nature .

Analyse Des Réactions Chimiques

Complexation Reactions

Nickel perchlorate readily forms coordination complexes with nitrogen-containing ligands. These reactions are characterized by ligand substitution, where perchlorate anions are replaced by stronger field ligands.

Key Examples:

-

Ethylenediamine (en):

Adding excess ethylenediamine to Ni(ClO₄)₂ yields Ni(en)₃₂, a violet-colored complex. This reaction proceeds via:The complex is highly energetic, deflagrating upon exposure to flame .

-

Ammonia (NH₃):

Hexammine complexes form in ammonia-rich solutions:This blue precipitate detonates when heated, acting as a self-oxidizing compound .

Table 1: Complexation Reactions of this compound

| Ligand | Product | Color | Stability | Reference |

|---|---|---|---|---|

| Ethylenediamine | Ni(en)₃₂ | Violet | Stable | |

| NH₃ | Ni(NH₃)₆₂ | Blue | Heat-sensitive | |

| n-Propylamine | [Ni(n-pa)₃(ClO₄)(H₂O)]ClO₄ | Green | Thermally stable |

Thermal Decomposition

This compound complexes decompose exothermically at elevated temperatures, often explosively.

Hexammine this compound Decomposition:

-

Stage 1 (80–140°C): Partial deammination occurs reversibly:

-

Stage 2 (240–280°C): Irreversible decomposition yielding NiO, Cl⁻, and gases:

Kinetic Parameters (Isothermal TG Data):

| Complex | Temperature Range (°C) | Activation Energy (kcal·mol⁻¹) | Mechanism |

|---|---|---|---|

| [Ni(n-pa)₃(ClO₄)(H₂O)]ClO₄ | 160–200 | 28.4 | Avrami-Erofeyev model |

Redox Reactions

As a strong oxidizer, Ni(ClO₄)₂ participates in redox processes:

-

Oxidation of Organic Compounds:

In acetone or MEK solutions, Ni(ClO₄)₂ oxidizes ketones to form macrocyclic compounds . -

Electrochemical Applications:

Acts as an electrolyte in nickel electroplating, depositing metallic nickel on substrates:

Substitution Reactions

Perchlorate ligands are labile, enabling substitution with anions like NO₃⁻ or SO₄²⁻:

Example:

This reaction is utilized to synthesize nickel sulfate from barium perchlorate .

Solubility and Dissolution

This compound exhibits high solubility in polar solvents:

Table 2: Solubility Data

| Solvent | Solubility (g/100 g, 20°C) | Notes | Reference |

|---|---|---|---|

| Water | 25.06 | Forms blue hexahydrate | |

| Methanol | 18.2 | Hygroscopic | |

| Acetone | Soluble | Reacts to form complexes |

Applications De Recherche Scientifique

Energetic Materials

Nickel perchlorate has been investigated for its potential use in energetic materials, particularly in propellants and explosives. Its thermal decomposition properties make it suitable for applications where controlled energy release is essential.

- Thermal Decomposition : Studies have shown that this compound complexes exhibit significant thermal stability and can decompose to release gases when subjected to heat. This property is exploited in the formulation of pyrotechnics and explosives. For instance, a study on the kinetics of thermolysis of this compound complexed with n-propylamine indicated that these complexes can be utilized in developing new energetic materials due to their favorable thermal behavior .

- Safety Concerns : The energetic properties of this compound also raise safety concerns. An incident involving nickel hydrazine perchlorate (NHP) highlighted the risks associated with handling such compounds, particularly their sensitivity to friction and impact . This underscores the importance of stringent safety protocols when working with this compound and its derivatives.

Electrochemical Applications

This compound serves as a precursor in electrochemical applications, particularly in the deposition of nickel coatings.

- Electrodeposition : Research has shown that nickel can be deposited from perchlorate-based electrolytes. The operational data indicate that specific bath compositions can lead to high-quality nickel deposits suitable for various industrial applications . The use of this compound in electroplating processes allows for the creation of uniform and adherent coatings on substrates.

- Conductivity Studies : this compound's solubility in polar solvents makes it an ideal candidate for studying ionic conductivity in solution. This property is vital for developing new electrolytes for batteries and supercapacitors.

Synthesis of Coordination Complexes

This compound is also utilized in the synthesis of various coordination complexes, which have implications in catalysis and material science.

- Complex Formation : Nickel(II) perchlorate can form complexes with various ligands, such as amines and nitriles. These complexes are studied for their structural properties and potential catalytic activities. For example, complexes formed with hydrazine have been characterized for their unique thermal properties and potential applications in catalysis .

- Matrix Modifier : In analytical chemistry, this compound has been used as a matrix modifier in laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS). This application enhances the detection limits for certain elements by improving ionization efficiency during analysis .

Case Study 1: Kinetics of Thermolysis

A detailed investigation into the kinetics of thermolysis of nickel(II) perchlorate complexed with n-propylamine revealed critical insights into its thermal stability and decomposition pathways. The study employed thermogravimetric analysis (TGA) to assess how temperature variations affect decomposition rates, providing valuable data for its application in energetic materials .

Case Study 2: Electrochemical Deposition

Research into the electrodeposition of nickel from perchlorate solutions demonstrated that varying electrolyte concentrations significantly influences deposit morphology and quality. This study provided operational parameters that can be optimized for industrial applications, ensuring high-performance coatings .

Mécanisme D'action

Nickel perchlorate can be compared with other nickel compounds such as nickel nitrate and nickel sulfate:

Nickel Nitrate: Similar to this compound, it is highly soluble in water and acts as an oxidizing agent. nickel nitrate is less reactive than this compound.

Nickel Sulfate: This compound is also soluble in water and used in electroplating. .

Uniqueness: this compound’s strong oxidizing properties and its ability to form various hydrates with distinct colors make it unique among nickel compounds .

Comparaison Avec Des Composés Similaires

- Nickel nitrate

- Nickel sulfate

- Nickel chloride

- Nickel carbonate

Activité Biologique

Nickel perchlorate, specifically nickel(II) perchlorate hexahydrate, is a coordination compound that has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by diverse research findings and case studies.

This compound is represented by the formula Ni(ClO₄)₂·6H₂O. It is a soluble salt that can form complexes with various ligands, affecting its biological activity. The coordination chemistry of nickel(II) plays a crucial role in determining the compound's interactions with biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including cytotoxicity against cancer cell lines and potential antibacterial properties. The following sections detail these activities, supported by data tables and relevant studies.

Cytotoxicity

Recent studies have demonstrated that nickel(II) perchlorate complexes exhibit significant cytotoxic effects on various cancer cell lines. A notable study assessed the cytotoxicity of nickel(II) bis(benzimidazole) complexes, where it was found that the compound showed differential uptake and toxicity in malignant versus healthy cells.

| Cell Line | IC₅₀ (μM) | Comments |

|---|---|---|

| MDA-MB-231 (breast) | 5.2 - 12.7 | High sensitivity to nickel complex |

| CACO-2 (colon) | Varies | Moderate uptake; further studies needed |

| Hs27 (fibroblasts) | 38.6 - 51.5 | Low sensitivity compared to malignant cells |

The IC₅₀ values indicate that this compound complexes are significantly more toxic to cancer cells than to healthy fibroblasts, suggesting a potential for selective targeting in cancer therapy .

The mechanism through which this compound exerts its biological effects involves several pathways:

- DNA Interaction : Nickel complexes can condense DNA, inhibiting replication and transcription processes. This action is crucial for their bactericidal and anticancer properties .

- Reactive Oxygen Species (ROS) Generation : Nickel compounds have been shown to induce oxidative stress in cells, leading to DNA damage and apoptosis in cancer cells .

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects .

Study on Anticancer Activity

In a study focusing on the anticancer properties of nickel(II) bis(benzimidazole) complexes, researchers found that these compounds not only inhibited cell proliferation but also induced significant DNA fragmentation in MDA-MB-231 cells. The formation of intracellular reactive oxygen species was also observed, indicating oxidative stress as a mechanism of action .

Antibacterial Effects

The antibacterial activity of this compound has been explored through its interaction with bacterial membranes. The compound disrupts membrane integrity and inhibits vital cellular processes such as protein synthesis and DNA replication . This mechanism highlights its potential as an antibacterial agent.

Toxicological Profile

While this compound shows promising biological activity, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate that the LD₅₀ for potassium perchlorate (a related compound) is approximately 3621 mg/kg in mice, suggesting significant toxicity at high doses .

- Chronic Effects : Long-term exposure may lead to thyroid dysfunction due to the inhibition of iodide uptake, as observed in some animal studies .

Propriétés

IUPAC Name |

nickel(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQBNKOPBDZKDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2NiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065566 | |

| Record name | Nickel perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOLUBILITIES: 222.5 G/100 CC WATER AT 0 °C, 273.7 G/100 CC WATER AT 45 °C, SOL IN ALCOHOL, ACETONE, CHLOROFORM /HEXAHYDRATE/ | |

| Record name | NICKEL PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

13637-71-3, 41743-88-8 | |

| Record name | Nickel perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ8A24MEZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.